molecular formula C4H7BrN2O2 B13026706 N-acetyl-2-bromoacetohydrazide

N-acetyl-2-bromoacetohydrazide

Cat. No.: B13026706
M. Wt: 195.01 g/mol
InChI Key: UUIZQYBROKSNAD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-acetyl-2-bromoacetohydrazide involves the reaction of acetohydrazide with bromoacetyl bromide under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrogen bromide formed during the reaction . The product is then purified through recrystallization or column chromatography to achieve the desired purity.

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the product is often subjected to rigorous quality control measures to meet industry standards .

Mechanism of Action

The mechanism of action of N-acetyl-2-bromoacetohydrazide involves its interaction with biological molecules, particularly proteins and enzymes. The compound can form covalent bonds with amino groups in proteins, leading to the modification of their structure and function . This property makes it useful in the study of enzyme inhibition and protein-protein interactions. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Properties

IUPAC Name

N-acetyl-2-bromoacetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrN2O2/c1-3(8)7(6)4(9)2-5/h2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIZQYBROKSNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C(=O)CBr)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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